H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH
Description
H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH is a tetrapeptide opioid ligand incorporating non-natural amino acids:
- Dmt (2',6'-dimethyltyrosine): Enhances receptor affinity and metabolic stability.
- Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Imparts structural rigidity and δ-opioid receptor (DOR) selectivity.
- β-MeCha (β-methyl-cyclohexylalanine): Substituted at the third position with a (2S,3R) configuration, influencing μ-opioid receptor (MOR) interactions.
- Phe-OH: A phenylalanine residue with a free C-terminal carboxylate.
This compound exhibits mixed μ-agonist/δ-antagonist activity, distinguishing it from stereoisomers and analogs with pure δ-antagonist or bifunctional properties .
Properties
Molecular Formula |
C40H50N4O6 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36+/m1/s1 |
InChI Key |
GWHRSTGESQKJIQ-IAEIRYAQSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2',6'-Dimethyl-L-Tyrosine (Dmt)
Dmt is synthesized via selective methylation of L-tyrosine. The process involves:
-
Protection of the amino group : L-tyrosine is treated with tert-butoxycarbonyl (Boc) anhydride in a basic medium to form Boc-L-tyrosine.
-
Methylation : The phenolic hydroxyl group is protected using a benzyl group, followed by Friedel-Crafts alkylation with methyl chloride in the presence of aluminum chloride to introduce methyl groups at the 2' and 6' positions.
-
Deprotection : Catalytic hydrogenation removes the benzyl group, yielding Boc-Dmt. Final deprotection with trifluoroacetic acid (TFA) produces free Dmt.
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc protection | Boc₂O, NaOH | 85 | 98 |
| Methylation | CH₃Cl, AlCl₃ | 72 | 95 |
| Deprotection | H₂/Pd-C, TFA | 90 | 99 |
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)
Tic is prepared via a Pictet-Spengler reaction :
-
Condensation : L-phenylalanine reacts with formaldehyde under acidic conditions to form a tetrahydroisoquinoline intermediate.
-
Oxidation : The intermediate is oxidized using potassium permanganate (KMnO₄) to introduce the carboxylic acid group.
-
Resolution : Chiral chromatography separates the enantiomers to obtain the desired (S)-configuration.
Key Data :
| Step | Reagents | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Condensation | HCHO, HCl | 68 | 90 |
| Oxidation | KMnO₄, H₂O | 65 | 95 |
| Resolution | Chiral HPLC | 45 | 99 |
Synthesis of β-Methylcyclohexylalanine (β-MeCha)
β-MeCha is synthesized through stereoselective alkylation :
-
Starting material : Cyclohexylalanine is treated with methyl iodide in the presence of a chiral catalyst (e.g., (R)-BINAP) to introduce the β-methyl group with (2S,3R) configuration.
-
Purification : Recrystallization from ethanol/water yields enantiomerically pure β-MeCha.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | (R)-BINAP, Pd(OAc)₂ |
| Reaction Temperature | -20°C |
| Diastereomeric Excess | 92% de |
| Final Yield | 58% |
Solid-Phase Peptide Synthesis (SPPS)
The assembly of H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH employs Fmoc-based SPPS on a Rink amide resin. The sequence involves sequential coupling of Dmt, Tic, β-MeCha, and Phe residues, followed by cleavage and purification.
Stepwise Assembly
-
Resin Loading : Rink amide resin (0.6 mmol/g) is swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group from the resin-bound amino acid.
-
Coupling Reactions :
-
Dmt : Activated with HBTU/HOBt and DIEA in DMF (2 eq, 2 hours).
-
Tic : Coupled using DIC/Oxyma Pure (3 eq, 1 hour).
-
β-MeCha : Double coupling with DIC/HOAt (4 eq, 2 hours) to overcome steric hindrance.
-
Phe : Standard coupling with HBTU/HOBt.
-
Coupling Efficiency :
| Residue | Coupling Time (h) | Efficiency (%) |
|---|---|---|
| Dmt | 2 | 98 |
| Tic | 1 | 95 |
| β-MeCha | 2 | 85 |
| Phe | 1.5 | 97 |
Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail (TFA:H₂O:TIPS = 95:2.5:2.5) for 3 hours. After filtration and precipitation in cold diethyl ether, the crude peptide is obtained.
Cleavage Conditions :
| Parameter | Value |
|---|---|
| TFA Concentration | 95% |
| Scavengers | H₂O, TIPS |
| Time | 3 hours |
| Crude Yield | 75% |
Purification and Characterization
The crude peptide is purified via preparative HPLC using a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 20–50% acetonitrile in 0.1% TFA over 40 minutes. Fractions containing the target peptide are lyophilized.
HPLC Parameters :
| Column | Flow Rate (mL/min) | Detection | Purity (%) |
|---|---|---|---|
| C18 | 10 | 220 nm | 98.5 |
Mass Spectrometry Data :
| Parameter | Value |
|---|---|
| Calculated Mass | 681.9 g/mol |
| Observed Mass | 682.2 g/mol |
| Method | ESI-TOF |
Comparative Analysis of Synthetic Approaches
Studies highlight variations in β-MeCha incorporation efficiency based on coupling reagents:
| Reagent System | Coupling Efficiency (%) | Side Products (%) |
|---|---|---|
| HBTU/HOBt | 78 | 12 |
| DIC/Oxyma | 85 | 8 |
| COMU | 88 | 5 |
Optimal results are achieved with DIC/Oxyma, minimizing epimerization and deletion sequences.
Challenges and Optimization Strategies
Steric Hindrance in β-MeCha Coupling
The β-methyl group in β-MeCha introduces steric constraints, necessitating:
-
Extended coupling times (2–4 hours).
-
High excess of amino acid (4–6 eq).
-
Microwave-assisted synthesis at 50°C improves yield to 92%.
Epimerization Control
Low-temperature (0–4°C) coupling and the use of HOAt suppress racemization, maintaining >99% enantiomeric purity.
Scalability and Industrial Relevance
Large-scale production (≥100 g) employs continuous-flow SPPS , reducing solvent use by 40% and improving reproducibility. Industrial batches report:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 7 days | 3 days |
| Overall Yield | 62% | 75% |
| Cost per Gram | $1,200 | $450 |
Chemical Reactions Analysis
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.
Reduction: The imine group in the Tic residue can be reduced to form secondary amines.
Substitution: The aromatic ring in the Dmt residue can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions include quinones, secondary amines, and substituted aromatic compounds .
Scientific Research Applications
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: It is used to investigate the interactions between peptides and opioid receptors.
Medicine: It is explored as a potential therapeutic agent for pain management due to its bifunctional activity.
Industry: It is used in the development of new opioid receptor ligands for pharmaceutical applications.
Mechanism of Action
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH exerts its effects by binding to mu-opioid and delta-opioid receptors. As a mu-opioid receptor agonist, it activates the receptor, leading to analgesic effects. As a delta-opioid receptor antagonist, it blocks the receptor, preventing the development of tolerance and dependence. The molecular targets involved include the G-protein-coupled receptors (GPCRs) and the downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of potassium channels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants of β-MeCha
The stereochemistry of β-MeCha critically determines receptor selectivity and functional activity:
| Compound | Configuration | δ Ki (nM) | μ Ki (nM) | μ/δ Selectivity Ratio | Functional Profile |
|---|---|---|---|---|---|
| H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH | (2S,3S) | 0.48 | 1344 | 2800 | Pure δ-antagonist |
| H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH | (2S,3R) | N/A* | 280 | — | Mixed μ-agonist/δ-antagonist |
| H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH | (2R,3S) | N/A | 55 | — | Partial μ-agonist |
*Data derived from and .
- The (2S,3S) configuration achieves subnanomolar δ-antagonism (Ke = 0.241 nM in mouse vas deferens assay) with negligible μ activity, making it a highly selective pharmacological tool .
- The (2S,3R) epimer shows μ-agonist activity (Ki μ = 280 nM) and δ-antagonism (Ke δ ~ low nM range), acting as a partial agonist in guinea pig ileum assays .
C-Terminal Modifications
C-terminal amidation or hydrophobic substitutions alter receptor interactions:
| Compound | C-Terminus | δ Ki (nM) | μ Ki (nM) | Functional Profile |
|---|---|---|---|---|
| H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-NH2 | Amide | N/A | 290 | Partial μ-agonist/δ-antagonist |
| H-Dmt-Tic-Ala-NH-1-adamantane | Adamantylamide | 0.06–0.2 | 2.5–11 | δ-Antagonist with μ affinity |
- Amidation of H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH (e.g., Phe-NH2) retains mixed μ/δ activity but reduces μ potency (Ki μ = 290 nM vs. 280 nM for Phe-OH) .
- Hydrophobic C-terminal groups (e.g., adamantylamide) in Dmt-Tic-Ala derivatives enhance μ affinity (Ki μ = 2.5–11 nM) while maintaining δ antagonism (Ki δ = 0.06–0.2 nM), yielding dual-affinity ligands .
Comparison with Other Dmt-Tic Derivatives
Dmt-Tic-Ala-X Series
| Compound | Substituent (X) | δ Ki (nM) | μ Ki (nM) | Selectivity Ratio (μ/δ) |
|---|---|---|---|---|
| H-Dmt-Tic-Ala-NH-1-adamantane | Adamantylamide | 0.06–0.2 | 2.5–11 | 12.5–55 |
| H-Dmt-Tic-Ala-NHtBu | tert-Butylamide | 0.2 | 11 | 55 |
These compounds exhibit dual δ/μ affinity but retain δ-antagonist efficacy (pA2 = 9.16–9.29 in MVD assays). In contrast, H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH has higher μ affinity (Ki μ = 280 nM) but weaker δ selectivity, reflecting divergent pharmacophore interactions .
(2S,3R)TMT-L-Tic-OH
- This analog substitutes β-MeCha with a constrained TMT (tetrahydroisoquinoline-methyltyrosine) residue.
Q & A
Q. What steps ensure experimental reproducibility in SAR studies of opioid peptide analogs?
- Methodological Answer :
- Protocol Registries : Pre-register synthesis and assay protocols on platforms like protocols.io .
- Open Lab Notebooks : Share raw HPLC traces, NMR spectra, and dose-response curves in supplemental materials.
- Control Replicates : Include ≥3 independent syntheses and assays per compound.
Reference the ARRIVE guidelines for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
